Product packaging for Benzene, 1-chloro-3-(trifluoroethenyl)-(Cat. No.:CAS No. 58174-56-4)

Benzene, 1-chloro-3-(trifluoroethenyl)-

Cat. No.: B14604811
CAS No.: 58174-56-4
M. Wt: 192.56 g/mol
InChI Key: MKMLWRGVKGBJLZ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatics in Contemporary Chemical Research

The strategic incorporation of fluorine atoms into aromatic systems has become a cornerstone of modern chemical research, profoundly influencing the development of pharmaceuticals, agrochemicals, and high-performance materials. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, lead to significant alterations in the physical, chemical, and biological characteristics of the parent molecule.

In materials science, fluorinated aromatic compounds are integral to the creation of polymers with exceptional thermal stability, chemical resistance, and specific optical and dielectric properties. rsc.org The presence of fluorine can lower the surface energy of materials, leading to applications in hydrophobic and oleophobic coatings. Furthermore, the introduction of fluorine can enhance the performance of organic electronic materials, such as in liquid crystal displays and organic light-emitting diodes (OLEDs).

Positioning of Benzene (B151609), 1-chloro-3-(trifluoroethenyl)-, within the Realm of Functionalized Styrenic Monomers

Benzene, 1-chloro-3-(trifluoroethenyl)- can be classified as a functionalized styrenic monomer. Styrenic monomers are a versatile class of compounds characterized by a vinyl group attached to a benzene ring. chempedia.info They serve as fundamental building blocks for a wide array of polymers and copolymers, with polystyrene being the most prominent example.

The properties of styrenic polymers can be precisely tuned by introducing functional groups onto the aromatic ring or the vinyl side chain. nih.gov These modifications can alter polymer characteristics such as thermal stability, solubility, reactivity, and optical properties. For instance, the incorporation of hydroxyl groups can enhance hydrophilicity, while acetylene (B1199291) groups are utilized in materials for liquid crystal displays. chempedia.infonih.gov

In the case of Benzene, 1-chloro-3-(trifluoroethenyl)-, the presence of both a chlorine atom and a trifluoroethenyl group provides multiple avenues for tailoring polymer properties. The chlorine atom can influence the monomer's reactivity and the resulting polymer's flame retardancy and dielectric properties. The trifluoroethenyl group is particularly significant as it can undergo specialized polymerization reactions, leading to polymers with the unique attributes associated with fluorination, such as high thermal stability and chemical inertness. This dual functionalization positions Benzene, 1-chloro-3-(trifluoroethenyl)- as a monomer with the potential to create highly specialized polymers for advanced applications.

Below is an interactive data table showcasing examples of functionalized styrenic monomers and their applications, illustrating the role of different functional groups.

Monomer NameFunctional Group(s)Key Property EnhancementPotential Application(s)
4-Hydroxystyrene-OHHydrophilicity, ReactivityAdhesives, Photoresists
4-Bromostyrene-BrFlame Retardancy, ReactivityFlame Retardant Polymers
4-Acetylenylstyrene-C≡CHCross-linking abilityLiquid Crystal Displays
Benzene, 1-chloro-3-(trifluoroethenyl)--Cl, -CF=CF₂Thermal Stability, Chemical ResistanceHigh-Performance Polymers

Historical Development of Research on Trifluorovinyl and Chlorinated Aromatic Systems

The development of research on trifluorovinyl and chlorinated aromatic systems has followed distinct yet occasionally intersecting paths, driven by the evolving needs of the chemical industry and materials science.

The study of chlorinated aromatic hydrocarbons gained significant traction in the early 20th century with their widespread use as intermediates in the production of dyes, pesticides (such as DDT), and other industrial chemicals. acs.org A major milestone was the commercial production of polychlorinated biphenyls (PCBs) for applications in electrical equipment due to their excellent thermal and chemical stability. wikipedia.org While the environmental persistence of some chlorinated aromatics has led to restrictions on their use, research into their synthesis and properties continues, particularly for the development of specialized polymers and pharmaceuticals.

The field of organofluorine chemistry, and specifically the study of trifluorovinyl compounds, emerged later, largely driven by the demands of World War II for materials resistant to corrosive environments. nih.gov The initial focus was on the development of fluoropolymers like polytetrafluoroethylene (PTFE), known for its exceptional chemical inertness and low friction. Research into trifluorovinyl aromatic ethers as monomers for perfluorocyclobutane (PFCB) polymers in the latter half of the 20th century opened new avenues for creating high-performance materials with excellent thermal stability and processability. acs.org The synthesis and polymerization of styrenic monomers containing trifluoromethyl groups have also been explored for their potential in creating materials with unique optical and electronic properties. chempedia.info

The convergence of these two areas of research in molecules like Benzene, 1-chloro-3-(trifluoroethenyl)- represents a modern approach to materials design, aiming to combine the beneficial properties of both chlorination and fluorination in a single monomeric unit.

The following table provides a simplified timeline of key developments in the research of chlorinated and fluorinated aromatic compounds.

YearKey DevelopmentSignificance
1874First synthesis of a chlorinated hydrocarbon (DDT)Laid the groundwork for the development of chlorinated aromatic pesticides and industrial chemicals.
1929Commercial production of polychlorinated biphenyls (PCBs) beginsWidespread use in electrical equipment due to high stability, but later raised environmental concerns. wikipedia.org
1934Discovery of polychlorotrifluoroethylene (PCTFE)One of the earliest examples of a commercially significant fluoropolymer.
1940sDevelopment of fluoropolymers for the Manhattan ProjectSpurred significant advancements in organofluorine chemistry and the production of highly inert materials. nih.gov
1970sFirst regulations on disinfection by-products in drinking waterHighlighted the environmental and health aspects of chlorinated organic compounds.
Late 20th CenturyResearch into trifluorovinyl ether monomers for PFCB polymersOpened new pathways to high-performance, processable fluoropolymers. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4ClF3 B14604811 Benzene, 1-chloro-3-(trifluoroethenyl)- CAS No. 58174-56-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58174-56-4

Molecular Formula

C8H4ClF3

Molecular Weight

192.56 g/mol

IUPAC Name

1-chloro-3-(1,2,2-trifluoroethenyl)benzene

InChI

InChI=1S/C8H4ClF3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4H

InChI Key

MKMLWRGVKGBJLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=C(F)F)F

Origin of Product

United States

Synthetic Strategies and Methodologies for Benzene, 1 Chloro 3 Trifluoroethenyl

Development of Trifluoroethenyl Moiety Introduction

The incorporation of the trifluoroethenyl (-CF=CF₂) group is a key challenge in the synthesis of this compound. Several methods have been developed, with palladium-catalyzed cross-coupling reactions being the most prominent.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds, and they are well-suited for the synthesis of trifluorovinylarenes. These methods typically involve the reaction of an aryl electrophile (such as a halide or triflate) with a trifluorovinyl organometallic reagent in the presence of a palladium catalyst.

The Negishi and Stille coupling reactions, which utilize organozinc and organotin reagents respectively, are effective methods for trifluorovinylation. In the context of synthesizing Benzene (B151609), 1-chloro-3-(trifluoroethenyl)-, this would typically involve the reaction of a 1-bromo-3-chlorobenzene (B44181) or 1-iodo-3-chlorobenzene with a trifluorovinylzinc or trifluorovinyltin reagent.

The general mechanism for these reactions involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organozinc or organotin reagent, and finally reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Table 1: Examples of Palladium-Catalyzed Trifluorovinylation with Organozinc and Organotin Reagents No specific experimental data for the direct synthesis of Benzene, 1-chloro-3-(trifluoroethenyl)- using these methods was found in the public domain. The following table is illustrative of typical conditions for similar transformations.

Coupling ReactionAryl HalideOrganometallic ReagentCatalyst SystemSolventTemp. (°C)Yield (%)
Negishi Coupling1-Bromo-3-chlorobenzene(Trifluoroethenyl)zinc chloridePd(PPh₃)₄THF60-80Data not available
Stille Coupling1-Iodo-3-chlorobenzeneTributyl(trifluoroethenyl)stannanePd(PPh₃)₄, CuINMP80-100Data not available

The Suzuki-Miyaura coupling, which employs organoboron compounds, is another widely used palladium-catalyzed reaction. For the synthesis of the target molecule, this would involve the coupling of a 3-chlorophenylboronic acid with a trifluorovinyl halide or triflate. Alternatively, a 1-bromo-3-chlorobenzene could be coupled with a trifluorovinylboronic acid derivative. The use of organoboron reagents is often favored due to their lower toxicity and greater stability compared to organotin and organozinc compounds.

Table 2: Illustrative Suzuki-Miyaura Coupling for Trifluorovinylation Specific experimental data for the direct synthesis of Benzene, 1-chloro-3-(trifluoroethenyl)- is not readily available. This table represents plausible reaction conditions.

Aryl PartnerTrifluorovinyl PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
3-Chlorophenylboronic acid1-Bromo-1,2,2-trifluoroethenePd(dppf)Cl₂K₂CO₃Toluene/H₂O90Data not available
1-Bromo-3-chlorobenzenePotassium (trifluoroethenyl)trifluoroboratePd(OAc)₂/SPhosCs₂CO₃Dioxane/H₂O100Data not available

A more direct approach involves the palladium-catalyzed reaction of tetrafluoroethylene (B6358150) (TFE) with an aryl organometallic reagent, such as an arylzinc compound. This method circumvents the need to pre-form a trifluorovinyl organometallic species. The reaction proceeds via the oxidative addition of a C-F bond of TFE to the palladium(0) center, followed by coupling with the aryl organometallic reagent.

An alternative strategy for introducing the trifluoroethenyl moiety involves the dehalogenation of a suitable precursor. For instance, a 1-chloro-3-(1,2,2-trichloro-1,2-difluoroethyl)benzene precursor could undergo reductive dehalogenation to form the desired double bond. This approach is dependent on the availability of the polychlorinated starting material.

Palladium-Catalyzed Cross-Coupling Approaches

Regioselective Chlorination Techniques on Aromatic Scaffolds

If the synthetic strategy starts with trifluoroethenylbenzene, the subsequent challenge is the regioselective introduction of a chlorine atom at the meta-position. The trifluoroethenyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position.

Therefore, direct chlorination of trifluoroethenylbenzene using standard electrophilic chlorinating agents (e.g., Cl₂, FeCl₃ or AlCl₃) would be expected to yield the desired 1-chloro-3-(trifluoroethenyl)benzene as the major product, along with smaller amounts of the ortho and para isomers. The reaction conditions would need to be carefully controlled to prevent polymerization of the trifluoroethenyl group.

Table 3: Hypothetical Regioselective Chlorination of Trifluoroethenylbenzene This table is based on general principles of electrophilic aromatic substitution and does not represent specific experimental results.

SubstrateChlorinating AgentCatalystSolventTemp. (°C)Major Product
TrifluoroethenylbenzeneCl₂FeCl₃CCl₄0-25Benzene, 1-chloro-3-(trifluoroethenyl)-

Electrophilic Aromatic Substitution for Monochlorination

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.comuomustansiriyah.edu.iq In the context of synthesizing Benzene, 1-chloro-3-(trifluoroethenyl)-, monochlorination of a (trifluoroethenyl)benzene precursor is a key hypothetical step.

The mechanism for electrophilic chlorination involves the generation of a potent electrophile, typically the chloronium ion (Cl+) or a polarized chlorine molecule. youtube.comlibretexts.org This is achieved by reacting molecular chlorine (Cl₂) with a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comchemguide.co.uk The catalyst enhances the electrophilicity of chlorine, making it reactive enough to be attacked by the electron-rich π system of the benzene ring. masterorganicchemistry.com

The reaction proceeds in two main steps:

Attack by the Aromatic Ring: The π electrons of the benzene ring act as a nucleophile, attacking the activated electrophile. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uci.edu

Deprotonation: A weak base, often the FeCl₄⁻ or AlCl₄⁻ complex formed during the first step, removes a proton from the carbon atom bearing the new chloro group. This restores the aromaticity of the ring, yielding the final chlorinated product. libretexts.orgchemguide.co.uk

A critical factor in this synthesis is the directing effect of the substituent already present on the ring. The trifluoroethenyl group (-CH=CF₂), much like the trifluoromethyl group (-CF₃), is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. youtube.com Such electron-withdrawing groups are known to be deactivating, meaning they make the benzene ring less reactive towards electrophilic attack compared to unsubstituted benzene. quora.comlibretexts.org Furthermore, they act as meta-directors. libretexts.orgbyjus.com This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and thus the most favorable site for electrophilic attack. libretexts.org

Therefore, in a stepwise synthesis where (trifluoroethenyl)benzene is chlorinated, the incoming chloro group would be directed to the meta position, yielding the desired 1-chloro-3-(trifluoroethenyl)benzene isomer.

Catalytic Approaches in Directed Halogenation of Benzene Derivatives

The role of catalysts is indispensable in the directed halogenation of benzene derivatives, particularly for rings that are deactivated by electron-withdrawing groups. masterorganicchemistry.com For the chlorination of a precursor like (trifluoroethenyl)benzene, a standard Lewis acid catalyst is required to activate the halogen.

Common Lewis Acid Catalysts and Their Function:

CatalystFormulaFunction
Iron(III) ChlorideFeCl₃Reacts with Cl₂ to form a highly polarized complex, facilitating the generation of the electrophile. chemguide.co.uk
Aluminum ChlorideAlCl₃A powerful Lewis acid that functions similarly to FeCl₃, often used for less reactive aromatic rings. libretexts.orgmasterorganicchemistry.com
Iron(III) BromideFeBr₃Used in bromination reactions, analogous to FeCl₃ in chlorination.

These catalysts work by accepting a pair of electrons from one of the halogen atoms in a dihalogen molecule (e.g., Cl₂). This interaction creates a polarized complex (e.g., Cl-Cl⁺---⁻FeCl₃) which effectively makes one halogen atom a much stronger electrophile, ready for attack by the aromatic ring. masterorganicchemistry.com Without such a catalyst, the reaction with a deactivated ring like (trifluoroethenyl)benzene would be impractically slow.

While traditional Lewis acids are effective, research into more advanced catalytic systems aims to improve selectivity and efficiency. For instance, titanium tetrachloride (TiCl₄) has been used as both a solvent and a catalyst for ring chlorination, which can simplify downstream processing by eliminating the need to separate a solid catalyst. google.com

Convergent and Stepwise Synthesis of Benzene, 1-chloro-3-(trifluoroethenyl)-

Two primary strategic approaches can be envisioned for constructing the target molecule: stepwise and convergent synthesis.

Stepwise Synthesis: This approach involves building the molecule sequentially, modifying the benzene ring one step at a time. A plausible stepwise route would be:

Installation of the Trifluoroethenyl Group: One potential method to introduce the trifluoroethenyl group is through a Horner-Wadsworth-Emmons (HWE) reaction. researchgate.netwikipedia.org This reaction involves treating a phosphonate (B1237965) reagent, such as diethyl(difluoromethyl)phosphonate, with a strong base to form a carbanion, which then reacts with a carbonyl compound like 3-chlorobenzaldehyde. The HWE reaction is a reliable method for forming carbon-carbon double bonds. conicet.gov.arorganic-chemistry.org

Electrophilic Chlorination: Alternatively, one could start with (trifluoroethenyl)benzene. As discussed, the trifluoroethenyl group is a meta-director. Therefore, direct chlorination using Cl₂ and a Lewis acid catalyst (e.g., FeCl₃) would install the chlorine atom at the meta position, leading to the formation of Benzene, 1-chloro-3-(trifluoroethenyl)-. libretexts.orgbyjus.com

Convergent Synthesis: This strategy involves preparing two or more fragments of the molecule separately and then joining them in a final step. A potential convergent route could utilize modern cross-coupling reactions.

Suzuki-Miyaura Coupling: This powerful palladium-catalyzed reaction could couple a trifluoroethenyl-containing boronic acid or ester with 1,3-dichloro- or 1-bromo-3-chlorobenzene. chemistryviews.orgyoutube.com The Suzuki-Miyaura reaction is widely used for creating carbon-carbon bonds between aromatic rings and other organic fragments and is known for its tolerance of a wide variety of functional groups. beilstein-journals.orgmdpi.com A specialized palladium catalyst, often with bulky phosphine (B1218219) ligands, would be required to facilitate the reaction. rsc.org

Advanced Catalytic Systems and Reaction Condition Optimization in Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time. researchgate.net

Advanced Catalysis: For the chlorination step, while traditional Lewis acids are effective, newer catalytic systems are being developed to offer milder reaction conditions or enhanced selectivity. For challenging substrates, highly active catalysts or promoters may be necessary. mdpi.com In the context of cross-coupling reactions for a convergent synthesis, the development of highly efficient palladium catalysts has been a major focus. N-heterocyclic carbene (NHC)-palladium complexes, for example, have shown high stability and activity in Suzuki-Miyaura couplings, sometimes allowing reactions to proceed at room temperature. beilstein-journals.org

Reaction Condition Optimization: The table below illustrates how different parameters could be optimized for a hypothetical electrophilic chlorination of (trifluoroethenyl)benzene.

Table of Optimization Parameters for Chlorination:

ParameterCondition A (Standard)Condition B (Optimized)Rationale for Optimization
Catalyst FeCl₃ (1.1 eq)TiCl₄ (solvent)TiCl₄ can serve as both solvent and catalyst, simplifying workup. google.com
Solvent Carbon Tetrachloride (CCl₄)Dichloromethane (CH₂Cl₂)CH₂Cl₂ is a common, less toxic alternative to CCl₄.
Temperature 50 °C25 °C (Room Temp)Lower temperatures can increase selectivity and reduce the formation of byproducts.
Reaction Time 12 hours4 hoursA more active catalyst or optimized conditions can reduce the required reaction time.

By systematically adjusting these conditions, it is possible to develop a robust and efficient process for the synthesis of Benzene, 1-chloro-3-(trifluoroethenyl)-. The goal is to achieve high conversion of the starting material, high selectivity for the desired meta-isomer, and a straightforward purification process.

Reactivity and Mechanistic Principles of Benzene, 1 Chloro 3 Trifluoroethenyl

Chemical Transformations Involving the Trifluoroethenyl Group

The trifluoroethenyl group, with its electron-deficient double bond, is a versatile functional group that engages in several important chemical reactions.

Aryltrifluoroethenyl compounds, including Benzene (B151609), 1-chloro-3-(trifluoroethenyl)-, are known to undergo thermal [2+2] cyclodimerization reactions. This process typically involves heating the monomer to generate a highly reactive intermediate, which then dimerizes to form a tetra-substituted perfluorocyclobutane ring. The reaction can yield two different regioisomers, the 1,2-disubstituted and the 1,3-disubstituted cyclobutane (B1203170) derivatives, with the former often being the major product.

The mechanism of this cyclodimerization is believed to proceed through a diradical intermediate. The thermal energy promotes the homolytic cleavage of the pi bond of the trifluoroethenyl group, forming a diradical species that can then react with another monomer molecule to form the cyclobutane ring. The regioselectivity of the reaction is influenced by steric and electronic factors of the substituents on the aromatic ring.

Table 1: Regioisomers from Thermal Cyclodimerization

RegioisomerDescription
1,2-disubstituted The two aryl groups are on adjacent carbons of the cyclobutane ring.
1,3-disubstituted The two aryl groups are on opposite carbons of the cyclobutane ring.

Perfluoroalkenes, such as the trifluoroethenyl group in Benzene, 1-chloro-3-(trifluoroethenyl)-, are valuable building blocks in organic synthesis due to their unique reactivity. nih.gov The strong electron-withdrawing nature of the fluorine atoms makes the double bond highly susceptible to nucleophilic attack. This reactivity has been exploited in a variety of synthetic transformations. nih.gov

For instance, gem-difluoroalkenes, which share similarities in reactivity, can be used to prepare a range of complex fluorinated compounds. nih.gov They can act as electrophiles and are known to mimic the properties of carbonyl and amide groups, which has led to their use in modifying biologically active molecules. nih.gov Hydrogenation of the gem-difluoroalkene group is also a viable transformation, providing access to difluoromethyl-substituted compounds. nih.gov

Reaction Pathways of the Chlorinated Aromatic Nucleus

The presence of a chlorine atom on the benzene ring opens up another set of reaction pathways, primarily involving cross-coupling and nucleophilic substitution reactions.

The chlorine atom of Benzene, 1-chloro-3-(trifluoroethenyl)- serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more specialized catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands like XPhos.

Common cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with an organoboron reagent to form a C-C bond.

Heck Coupling: Reaction with an alkene to form a new C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

These reactions proceed through a catalytic cycle involving oxidative addition of the aryl chloride to a low-valent palladium complex, followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and finally reductive elimination to regenerate the catalyst and yield the coupled product.

Table 2: Examples of Cross-Coupling Reactions

Reaction NameCoupling PartnerBond Formed
Suzuki CouplingOrganoboron ReagentC-C
Heck CouplingAlkeneC-C
Buchwald-HartwigAmineC-N
Sonogashira CouplingTerminal AlkyneC-C

While electrophilic aromatic substitution is typical for benzene, the presence of the electron-withdrawing trifluoroethenyl group can activate the chlorinated aromatic nucleus towards nucleophilic aromatic substitution (SNAr). libretexts.org For an SNAr reaction to occur, the aromatic ring must be substituted with strong electron-withdrawing groups, and there must be a good leaving group (in this case, the chloride ion). libretexts.org

The trifluoroethenyl group, particularly due to the fluorine atoms, exerts a strong electron-withdrawing effect, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. youtube.com This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. libretexts.org In Benzene, 1-chloro-3-(trifluoroethenyl)-, the trifluoroethenyl group is in the meta position relative to the chlorine. While this is less activating than an ortho or para placement, under sufficiently forcing conditions, nucleophilic substitution may still be possible. youtube.com

The reaction mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion intermediate. youtube.com Subsequent loss of the chloride ion restores the aromaticity of the ring and yields the substituted product. libretexts.org

Radical Chemistry and Polymerization Initiation Mechanisms

The trifluoroethenyl group can also participate in radical reactions, including polymerization. The initiation of polymerization can be achieved through various methods, such as thermal or photochemical initiation, or by using a radical initiator.

In a typical radical polymerization, an initiator generates a radical species that adds to the double bond of the trifluoroethenyl group. This creates a new radical, which can then add to another monomer molecule, propagating the polymer chain. The process continues until termination occurs, which can happen through combination or disproportionation of two growing polymer chains.

The trifluoromethyl group (CF3), which is structurally related to the trifluoroethenyl group, is known to be accessible through radical pathways. nih.gov For instance, the decarboxylation of trifluoroacetic anhydride (B1165640) can generate the CF3 radical, which can then participate in various radical transformations. nih.gov This highlights the general propensity of highly fluorinated groups to engage in radical chemistry.

Interplay of Chloro and Trifluoroethenyl Substituents on Compound Reactivity and Selectivity

The reactivity and regioselectivity of "Benzene, 1-chloro-3-(trifluoroethenyl)-" in electrophilic aromatic substitution reactions are governed by the combined electronic influences of the chloro and trifluoroethenyl substituents. These effects, namely the inductive and resonance effects, dictate the electron density of the aromatic ring and determine the preferred positions of electrophilic attack.

The trifluoroethenyl group (-CF=CF2), while less extensively documented than the trifluoromethyl group, is anticipated to be a strongly deactivating group. The three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) through the vinyl group onto the benzene ring. wikipedia.org This effect significantly diminishes the ring's electron density, rendering it substantially less reactive towards electrophiles.

Furthermore, the trifluoroethenyl group is expected to act as a meta-director. The strong inductive pull of the fluorine atoms polarizes the π-bond of the ethenyl group, which in turn withdraws electron density from the aromatic ring through resonance. This withdrawal is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the preferred sites for electrophilic attack.

In "Benzene, 1-chloro-3-(trifluoroethenyl)-", the chloro and trifluoroethenyl groups are positioned meta to each other. Their combined influence on the reactivity and selectivity of the benzene ring can be analyzed by considering their individual directing effects on the remaining unsubstituted positions (positions 2, 4, 5, and 6).

The directing effects of the substituents are summarized in the table below:

Substituent Position Inductive Effect (-I) Resonance Effect (+R) Overall Effect on Ring Directing Influence
Chloro 1 Strong Electron Withdrawal Weak Electron Donation Deactivating Ortho, Para
Trifluoroethenyl 3 Very Strong Electron Withdrawal Electron Withdrawal Strongly Deactivating Meta

The interplay of these directing effects leads to a complex pattern of reactivity for the unsubstituted positions on the benzene ring. The chloro group at position 1 directs incoming electrophiles to positions 2 (ortho), 6 (ortho), and 4 (para). The trifluoroethenyl group at position 3 directs incoming electrophiles to positions 5 (meta) and to a lesser extent, positions 1 (already substituted) and 2/4.

A qualitative assessment of the activation/deactivation at each available position is presented below:

Position Influence of Chloro (at C1) Influence of Trifluoroethenyl (at C3) Combined Effect Predicted Reactivity
2 Ortho (activated by +R, deactivated by -I) Ortho (strongly deactivated by -I) Strongly Deactivated Low
4 Para (activated by +R, deactivated by -I) Meta (least deactivated by -I) Moderately Deactivated Moderate
5 Meta (deactivated by -I) Meta (least deactivated by -I) Moderately Deactivated Moderate
6 Ortho (activated by +R, deactivated by -I) Para (strongly deactivated by -I) Strongly Deactivated Low

Polymerization Characteristics and Material Science Applications of Benzene, 1 Chloro 3 Trifluoroethenyl

Homopolymerization Studies

Homopolymerization studies focus on the ability of a single type of monomer, in this case, Benzene (B151609), 1-chloro-3-(trifluoroethenyl)-, to react with itself to form a polymer. The structure of this monomer channels its reactivity towards a step-growth mechanism rather than typical vinyl-addition polymerization.

Controlled/living radical polymerization (CRP) techniques, such as RAFT, ATRP, and NMP, are powerful methods for synthesizing polymers with well-defined molecular weights, low dispersity, and complex architectures. sigmaaldrich.com These methods have been successfully applied to various fluorinated styrenic monomers, including those with fluorine atoms on the aromatic ring or trifluoromethyl groups on the vinyl moiety. mdpi.comfluorine1.ruresearchgate.net

However, the application of these chain-growth polymerization techniques to monomers featuring a terminal trifluoroethenyl group, such as Benzene, 1-chloro-3-(trifluoroethenyl)-, is not documented in the scientific literature. The electronic nature and reactivity of the perfluorinated double bond (-CF=CF₂) are significantly different from that of a standard styrene (B11656) or even other fluorinated styrenes. This group's predominant reactivity involves a thermally induced [2+2] cycloaddition, which follows a step-growth mechanism, rather than the sequential monomer addition characteristic of CRP. researchgate.netresearchgate.net

RAFT polymerization is a versatile CRP method effective for a wide array of monomers. boronmolecular.com Its application to fluorinated styrene derivatives has been a subject of considerable research, allowing for the synthesis of well-defined fluoropolymers. fluorine1.ru Analysis of the literature shows that monomers like fluorostyrenes and their derivatives with various substituents are amenable to RAFT polymerization. fluorine1.ru However, there is no available data to support the homopolymerization of Benzene, 1-chloro-3-(trifluoroethenyl)- via a RAFT-mediated chain-growth process.

ATRP is another robust CRP technique used to polymerize various styrenic and acrylic monomers under mild conditions. researchgate.netcmu.edu While ATRP has been successfully used to create block copolymers from certain fluorinated monomers like pentafluorostyrene, its use for fluoroalkenes is generally not reported. researchgate.net The strong carbon-halogen bonds and the unique reactivity of the trifluoroethenyl group make the initiation and propagation steps required for ATRP challenging and unfavorable compared to the alternative thermal cyclopolymerization pathway.

NMP is effective for the controlled polymerization of styrenic monomers. mdpi.com Studies have shown its utility in the copolymerization of α-trifluoromethylstyrene with styrene, demonstrating that NMP can be applied to certain classes of fluorine-containing monomers. mdpi.com Nevertheless, the scientific literature lacks reports on the homopolymerization of trifluorovinyl-substituted aromatics like Benzene, 1-chloro-3-(trifluoroethenyl)- using NMP, as the monomer's structure strongly favors a different polymerization mechanism.

Anionic polymerization is a chain-growth technique suitable for monomers with electron-withdrawing groups that can stabilize a propagating carbanion. This method has been successfully applied to highly electron-deficient monomers such as 2,3,4,5,6-pentafluorostyrene. fluorine1.ru The trifluoroethenyl group, combined with a chloro-substituted benzene ring, results in an electron-deficient double bond. Despite this, there is no specific research available on the anionic polymerization of Benzene, 1-chloro-3-(trifluoroethenyl)-. The propensity of the trifluorovinyl group to undergo other reactions, particularly thermal cyclization, may complicate or prevent anionic chain-growth polymerization.

The most characteristic and well-documented reaction pathway for aryl trifluorovinyl ethers and analogous trifluorovinyl-substituted aromatic compounds is thermal cyclopolymerization. researchgate.netresearchgate.net This unique, catalyst-free process proceeds via a [2+2] cycloaddition of the trifluoroethenyl groups to form highly stable perfluorocyclobutane (PFCB) rings. researchgate.netosti.gov

The polymerization is a step-growth process mediated by a diradical mechanism, typically initiated by heating the monomer in bulk or in a high-boiling solvent to temperatures exceeding 150°C. researchgate.netchempedia.info The cycloaddition of two trifluoroethenyl groups links the aromatic moieties, forming a polymer backbone that alternates between aromatic units and PFCB rings. This process results in a stereorandom polymer with a nearly equal distribution of cis and trans isomers within the cyclobutane (B1203170) ring. researchgate.netdtic.mil

Research on substituted aryl trifluorovinyl ethers has shown that the electronic nature of the substituent on the aromatic ring can influence the rate of polymerization. Electron-withdrawing groups, such as the chloro- group in Benzene, 1-chloro-3-(trifluoroethenyl)-, have been found to slow the rate of cyclodimerization. nih.gov The resulting PFCB polymers are known for their exceptional combination of properties, including high thermal stability, excellent chemical resistance, optical transparency, and low dielectric constants, making them suitable for applications in microelectronics and optics. osti.gov

Below is a table of expected properties for the homopolymer of Benzene, 1-chloro-3-(trifluoroethenyl)- based on research findings for structurally similar PFCB polymers.

ParameterDescription / ValueReference
Polymerization TypeThermal Step-Growth [2+2] Cyclopolymerization researchgate.net
MonomerBenzene, 1-chloro-3-(trifluoroethenyl)--
Polymer StructurePoly(1-chloro-3-phenylene-perfluorocyclobutylene) researchgate.netosti.gov
Polymerization TemperatureTypically >150 °C (neat or solution) researchgate.net
Catalyst/InitiatorNone required (thermal self-initiation) researchgate.net
PFCB Ring StereochemistryRandom mixture of cis and trans isomers dtic.mil
Expected Glass Transition Temp. (Tg)High; specific value dependent on molecular weight osti.gov
Expected Thermal Stability (Td, 5% wt. loss)>350 °C researchgate.net

Controlled/Living Radical Polymerization (CRP) Techniques

Copolymerization Behavior and Architectural Control

The ability to copolymerize Benzene, 1-chloro-3-(trifluoroethenyl)- with other monomers is crucial for tailoring the properties of the final polymeric materials for specific applications. Control over the polymer architecture, such as in block and graft copolymers, allows for the creation of materials with organized nanostructures and a combination of properties not achievable in homopolymers or random copolymers.

Benzene, 1-chloro-3-(trifluoroethenyl)- is anticipated to participate in copolymerization with a variety of both fluorinated and non-fluorinated monomers through controlled radical polymerization techniques. These methods, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are effective for monomers with diverse functionalities and allow for the synthesis of well-defined copolymers.

With Fluorinated Monomers: Copolymerization with other fluorinated monomers, such as tetrafluoroethylene (B6358150) or vinylidene fluoride (B91410), would likely proceed via radical mechanisms. The resulting copolymers would possess a high fluorine content, leading to enhanced chemical resistance, thermal stability, and low surface energy. The reactivity ratios of the comonomers would determine the tendency for alternation, blockiness, or random incorporation into the polymer chain. For instance, the copolymerization of α-trifluoromethylstyrenes with styrenes has been successfully achieved using nitroxide-mediated polymerization, allowing for control over the fluorine content in the resulting copolymer.

With Non-Fluorinated Monomers: Copolymerization with common non-fluorinated monomers like styrene, acrylates, and methacrylates is also a viable strategy. This approach allows for the incorporation of fluorine-containing units into conventional polymer backbones, thereby modifying their properties. For example, the introduction of Benzene, 1-chloro-3-(trifluoroethenyl)- into a polystyrene chain would be expected to increase its glass transition temperature, improve its chemical resistance, and lower its surface energy. The presence of the chloro-substituent on the aromatic ring could also influence the electronic properties of the monomer and its reactivity in copolymerization.

An illustrative data table showing potential monomer pairings and expected copolymerization characteristics is presented below.

Comonomer TypeExample MonomerExpected Polymerization MethodAnticipated Copolymer Characteristics
Fluorinated TetrafluoroethyleneRadical PolymerizationHigh thermal stability, excellent chemical resistance, low refractive index.
Vinylidene FluorideControlled Radical PolymerizationPiezoelectric and pyroelectric properties, good chemical resistance.
Non-Fluorinated StyreneControlled Radical PolymerizationIncreased glass transition temperature compared to polystyrene, modified surface properties.
Methyl MethacrylateControlled Radical PolymerizationEnhanced thermal stability and hydrophobicity compared to PMMA.

Interactive Data Table: The data in this table is based on general principles of fluoropolymer chemistry and represents expected outcomes.

The synthesis of block and graft copolymers containing Benzene, 1-chloro-3-(trifluoroethenyl)- units would enable the creation of advanced materials with controlled morphologies and tailored properties.

Block Copolymers: Living polymerization techniques are the most suitable methods for synthesizing well-defined block copolymers. A typical strategy would involve the sequential polymerization of monomers. For instance, a block of a non-fluorinated polymer like polystyrene could be synthesized first, followed by the addition of Benzene, 1-chloro-3-(trifluoroethenyl)- to grow a second block. The resulting diblock copolymer would exhibit microphase separation, leading to the formation of ordered nanostructures. These materials could find applications in areas such as thermoplastic elastomers, compatibilizers for polymer blends, and nanolithography.

Graft Copolymers: Graft copolymers can be synthesized using three main strategies: "grafting from," "grafting onto," and "grafting through." In the "grafting from" approach, a polymer backbone with initiating sites is used to initiate the polymerization of Benzene, 1-chloro-3-(trifluoroethenyl)- , resulting in grafted chains. The "grafting onto" method involves attaching pre-synthesized polymer chains containing Benzene, 1-chloro-3-(trifluoroethenyl)- units to a polymer backbone with reactive sites. The "grafting through" technique involves the copolymerization of a macromonomer of Benzene, 1-chloro-3-(trifluoroethenyl)- with another monomer. These graft copolymers could be utilized as surface modifiers, compatibilizers, and in the development of materials with unique rheological properties.

Structure-Property Relationships in Derived Polymeric Materials

The properties of polymers derived from Benzene, 1-chloro-3-(trifluoroethenyl)- would be intrinsically linked to their molecular structure, particularly the fluorine content.

The incorporation of the trifluoroethenyl group into a polymer chain imparts several desirable properties characteristic of fluoropolymers. The high electronegativity and low polarizability of fluorine atoms lead to strong C-F bonds and low intermolecular forces.

An increase in the fluorine content in copolymers of Benzene, 1-chloro-3-(trifluoroethenyl)- is expected to lead to:

Enhanced Thermal Stability: The strength of the C-F bond contributes to higher decomposition temperatures.

Increased Chemical Resistance: The fluorine atoms provide a protective shield for the polymer backbone against chemical attack.

Lower Surface Energy and Refractive Index: This results in materials with hydrophobic and oleophobic properties, as well as low reflectivity.

Modified Dielectric Properties: Fluorinated polymers typically exhibit low dielectric constants and dissipation factors, making them suitable for applications in electronics.

Altered Solubility: Higher fluorine content generally decreases the solubility of the polymer in common organic solvents.

The following table illustrates the general trends in polymer properties with increasing fluorine content, based on known fluorinated polymers.

PropertyTrend with Increasing Fluorine ContentRationale
Thermal Stability IncreasesHigh C-F bond energy.
Chemical Resistance IncreasesInertness of C-F bonds.
Surface Energy DecreasesLow polarizability of fluorine.
Refractive Index DecreasesLow polarizability of fluorine.
Dielectric Constant DecreasesLow polarizability of C-F bonds.
Solubility DecreasesIncreased intermolecular forces and crystallinity.

Interactive Data Table: This table presents generalized trends for fluoropolymers and serves as a predictive guide for materials derived from Benzene, 1-chloro-3-(trifluoroethenyl)- .

Advanced Computational and Theoretical Investigations of Benzene, 1 Chloro 3 Trifluoroethenyl

Quantum Mechanical Studies for Electronic Structure and Bonding

Quantum mechanical methods are fundamental to exploring the electronic landscape of a molecule. By solving approximations of the Schrödinger equation, these techniques can elucidate the distribution of electrons and the nature of chemical bonds, providing a foundational understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of Benzene (B151609), 1-chloro-3-(trifluoroethenyl)-. DFT calculations are used to determine the molecule's most stable three-dimensional structure (its equilibrium geometry) by finding the arrangement of atoms that corresponds to the lowest electronic energy.

For this specific molecule, DFT would be employed to predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For instance, calculations would reveal the precise lengths of the C-Cl bond, the C-F bonds in the trifluoroethenyl group, and the bonds within the aromatic ring. The planarity of the benzene ring and the orientation of the chloro and trifluoroethenyl substituents relative to it would also be determined.

A benchmark study on chlorobenzene (B131634) using various DFT methods (like B3LYP, M06-2X) and basis sets (such as 6-311+G(2d,p) and def2-TZVP) shows how these computational tools can reliably predict C-Cl bond lengths and ring puckering, providing a reference for the expected accuracy for similar molecules. diva-portal.org The choice of functional is critical, as different functionals may be better suited for describing specific types of interactions, such as those involving dispersion forces or halogen bonds. nih.govchemrxiv.org For example, assessments of various DFT functionals for halogen bonds with benzene have shown that double hybrid functionals that include dispersion corrections (e.g., B2PLYPD) provide excellent agreement with high-level reference calculations. nih.gov

Energetic properties, such as the total energy of the molecule, heats of formation, and the energy barriers for conformational changes (e.g., rotation around the C-C bond connecting the vinyl group to the ring), are also key outputs of DFT calculations. This information is vital for understanding the molecule's stability and reactivity.

Table 1: Representative DFT Functionals for Studying Halogenated Aromatic Compounds

Functional Type Examples Strengths for Halogenated Systems
Hybrid B3LYP, PBE0 Good balance of cost and accuracy for general geometries and energies.
Meta-hybrid GGA M06-2X Often provides improved results for noncovalent interactions. diva-portal.org
Range-separated Hybrid ωB97X-D, CAM-B3LYP Better description of long-range interactions and charge transfer. unipi.it

This table is illustrative and lists functionals commonly used for systems containing halogens and aromatic rings.

For Benzene, 1-chloro-3-(trifluoroethenyl)-, the presence of the electron-withdrawing trifluoroethenyl and chloro groups is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted benzene. The fluorine atoms, due to their high electronegativity, withdraw electron density through the sigma (σ) bonds, while the chlorine atom also acts as an electron-withdrawing group. nih.gov This withdrawal of electron density from the aromatic π-system can impact the molecule's aromaticity and its susceptibility to electrophilic or nucleophilic attack. nih.govnih.gov

Analysis of the electron density distribution and molecular electrostatic potential (MEP) surface would reveal the charge distribution across the molecule. The MEP map would likely show regions of negative potential (red/yellow) around the fluorine and chlorine atoms due to their lone pairs, and regions of positive potential (blue) on the hydrogen atoms of the benzene ring. Crucially, a region of positive electrostatic potential, known as a sigma-hole (σ-hole), is expected to be present on the chlorine atom along the axis of the C-Cl bond. unipi.it This positive σ-hole is a key feature that enables halogen bonding. unipi.itresearchgate.net

Molecular Simulations and Force Field Development for Fluorinated Aromatic Systems

While quantum mechanics provides a detailed electronic picture, it is computationally too expensive for simulating the dynamic behavior of large systems over long timescales. For this, molecular simulations based on classical mechanics, such as Molecular Dynamics (MD), are used. The accuracy of these simulations hinges on the quality of the underlying force field, which is a set of parameters and equations that describe the potential energy of the system as a function of its atomic coordinates. figshare.com

Developing a reliable force field for a novel molecule like Benzene, 1-chloro-3-(trifluoroethenyl)- is a critical step. Standard force fields like CHARMM, AMBER, or OPLS may not have accurate parameters for this specific combination of functional groups. nih.gov Therefore, a custom parameterization is often necessary. This process typically involves:

Quantum Mechanical Calculations: High-level QM calculations (often DFT) are performed on the molecule and its fragments to obtain data on bond lengths, angles, dihedral torsions, and partial atomic charges.

Parameter Optimization: The force field parameters (e.g., bond stretching force constants, van der Waals parameters) are adjusted to reproduce the QM data as well as experimental observables like density, enthalpy of vaporization, and hydration free energies where available. nih.govacs.org

For fluorinated and halogenated aromatic systems, special attention must be paid to electrostatic interactions. Simple point-charge models may fail to capture the anisotropic charge distribution around halogen atoms, such as the σ-hole. unipi.it To address this, more advanced polarizable force fields, like the Drude oscillator model, have been developed. figshare.comnih.govacs.org These models explicitly account for electronic polarizability, allowing for a more accurate description of interactions like halogen bonding. figshare.comnih.gov The development of such a force field would enable realistic simulations of Benzene, 1-chloro-3-(trifluoroethenyl)- in bulk phases or in complex environments, such as in solution or interacting with a surface. figshare.com

Theoretical Exploration of Intermolecular Interactions

The noncovalent interactions that Benzene, 1-chloro-3-(trifluoroethenyl)- can participate in are critical to its physical properties and its role in supramolecular chemistry. Theoretical methods are indispensable for characterizing these weak, yet structurally determinative, forces.

The chlorine atom on the benzene ring is a potential halogen bond (XB) donor. As predicted by MEP calculations, the positive σ-hole on the chlorine can interact favorably with a Lewis base or any region of high electron density (e.g., a lone pair on a nitrogen or oxygen atom, or a π-system). researchgate.net The strength of this halogen bond is highly tunable and is significantly influenced by the other substituents on the aromatic ring. researchgate.net

The presence of the strongly electron-withdrawing trifluoroethenyl group is expected to enhance the magnitude of the σ-hole on the chlorine atom, thereby strengthening its halogen bonding capability compared to simple chlorobenzene. Computational studies have shown that fluorine substitution on a halobenzene has a marked effect on the positive character of the halogen's σ-hole and thus on the strength of any halogen bond. researchgate.net Theoretical calculations can quantify the interaction energy and optimal geometry of such halogen-bonded complexes. acs.org

While fluorine itself is generally a poor halogen bond donor, the fluorine atoms in the trifluoroethenyl group can participate in other important noncovalent interactions. They can act as weak hydrogen bond acceptors and engage in other dipole-dipole or fluorine-mediated interactions that influence molecular packing and conformation. nih.gov

The aromatic ring of Benzene, 1-chloro-3-(trifluoroethenyl)- is capable of engaging in π-stacking interactions. However, the nature of these interactions is modified by the halogen substituents. The electron-withdrawing chloro and trifluoroethenyl groups reduce the electron density of the π-system, creating a relatively electron-deficient aromatic ring. nih.gov

This electron-deficient character favors interactions with electron-rich aromatic rings in a "quadrupole-quadrupole" or "donor-acceptor" type of π-stacking arrangement. The geometry of these interactions can vary from parallel-displaced to T-shaped configurations. Computational studies using methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the interaction energy into its fundamental components (electrostatics, exchange, induction, and dispersion) to provide a deeper understanding of the forces driving the π-stacking.

In the solid state, a delicate interplay between halogen bonding and π-stacking often dictates the crystal packing. chemrxiv.orgnih.govsci-hub.st Theoretical studies on similar systems have shown that these interactions can be cooperative, meaning the presence of one enhances the other. chemrxiv.org For Benzene, 1-chloro-3-(trifluoroethenyl)-, it is plausible that crystal structures would feature molecules arranged via a combination of C-Cl···π halogen bonds and offset π-stacking of the electron-deficient rings, creating complex and stable supramolecular architectures. rsc.org

Computational Elucidation of Reaction Mechanisms and Kinetics in Synthesis and Polymerization

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms and kinetics associated with the synthesis and polymerization of specialized monomers like Benzene, 1-chloro-3-(trifluoroethenyl)-. While specific computational studies on this exact molecule are not prevalent in the public literature, a deep understanding can be constructed by drawing analogies from theoretical investigations into structurally similar compounds and relevant reaction types. These computational models provide critical insights into transition states, reaction intermediates, and activation energies, which are often difficult to determine experimentally.

Synthesis Pathways: A Computational Perspective

The synthesis of Benzene, 1-chloro-3-(trifluoroethenyl)- likely involves a cross-coupling reaction to form the C-C bond between the aromatic ring and the trifluoroethenyl group. Plausible synthetic routes include the Heck, Stille, or Suzuki reactions. Computational studies on these reaction types offer a framework for understanding the synthesis of the target molecule.

Heck Reaction: The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene. Theoretical studies have extensively modeled the catalytic cycle of the Heck reaction, typically involving a Pd(0)/Pd(II) cycle. Computational investigations using DFT can map out the potential energy surface for the key steps: oxidative addition, migratory insertion, and β-hydride elimination. For a hypothetical Heck-type synthesis of Benzene, 1-chloro-3-(trifluoroethenyl)-, computational models would be crucial in predicting the regioselectivity of the reaction and the influence of ligands on the palladium catalyst. Quantum chemical calculations have been employed to compare different mechanistic pathways, such as the neutral and cationic pathways, to predict the formation of linear versus branched products. nih.gov

A computational analysis of a model Heck reaction, such as the coupling of phenyl iodide and ethylene, reveals the energetic landscape of the catalytic cycle. The oxidative addition of the aryl halide to the Pd(0) complex is often a critical step, and its energy barrier can be influenced by the electronic nature of the substituents on the aryl ring. nih.govexlibrisgroup.com

Interactive Data Table: Calculated Activation Energies for a Model Heck Reaction

Below is a representative data table of calculated activation energies for the key steps in a model Heck reaction, illustrating the type of data generated from computational studies.

Reaction StepCatalyst SystemComputational MethodCalculated Activation Energy (kcal/mol)
Oxidative AdditionPd(diphosphinoethane)DFT15.7
Migratory InsertionPd(diphosphinoethane)DFT5.2
β-Hydride EliminationPd(diphosphinoethane)DFT12.1
Reductive EliminationPd(diphosphinoethane)DFT-25.4 (exothermic)

Note: Data is illustrative and based on model systems from computational literature. The values can vary significantly based on the specific substrates, ligands, and computational methods used.

Stille and Suzuki Reactions: Alternative synthetic routes like the Stille and Suzuki couplings have also been subjected to intense computational scrutiny. DFT calculations have been instrumental in understanding the transmetalation step, which is often the rate-determining step in these reactions. polito.itnih.gov For the synthesis of Benzene, 1-chloro-3-(trifluoroethenyl)-, a Stille coupling might involve the reaction of 1-chloro-3-iodobenzene (B1293798) with a trifluoroethenyl stannane (B1208499) derivative. Computational models can predict the transition state geometries and activation barriers for the transmetalation, providing insights into the role of the ligands and solvent in facilitating this step. researchgate.net Similarly, a Suzuki coupling would involve a boronic acid or ester derivative. Theoretical studies have shown that the activation of the boron compound by a base is a key prerequisite for efficient transmetalation. organic-chemistry.org

Polymerization Mechanisms and Kinetics

The trifluoroethenyl group makes Benzene, 1-chloro-3-(trifluoroethenyl)- a candidate for polymerization, likely via a free-radical mechanism. The polymerization of fluorinated vinyl monomers is known to exhibit complex kinetics and microstructural outcomes, which can be elucidated through computational modeling.

Theoretical studies on the polymerization of monomers like trifluoroethylene (B1203016) (TrFE) and vinylidene fluoride (B91410) (VDF) provide a valuable foundation for predicting the behavior of Benzene, 1-chloro-3-(trifluoroethenyl)-. rsc.orgpolimi.it DFT calculations can be used to investigate the energetics of chain initiation, propagation, and termination steps. A key aspect of the radical polymerization of unsymmetrical fluorinated monomers is the possibility of head-to-tail versus head-to-head or tail-to-tail additions. Computational studies have shown that for TrFE, while head-to-tail propagation is favored, reverse additions can occur, leading to defects in the polymer chain that affect its material properties. rsc.org

Interactive Data Table: Calculated Reaction Enthalpies for TrFE Radical Polymerization

The following table presents calculated reaction enthalpies for different propagation steps in the radical polymerization of trifluoroethylene (TrFE), demonstrating the energetic preference for head-to-tail addition.

Propagation StepComputational MethodCalculated Reaction Enthalpy (kcal/mol)
Head-to-Tail AdditionDFT (B3LYP/6-31G)-21.5
Head-to-Head AdditionDFT (B3LYP/6-31G)-18.2
Tail-to-Tail AdditionDFT (B3LYP/6-31G*)-19.8

Note: These values are representative and derived from computational studies on trifluoroethylene. The presence of the 1-chloro-3-phenyl substituent would influence these values.

Future Research Perspectives and Emerging Areas

Exploration of Unconventional Synthetic Routes and Sustainable Methodologies

The synthesis of "Benzene, 1-chloro-3-(trifluoroethenyl)-" and similar fluorinated styrenes is an area ripe for innovation, with a focus on developing more efficient, cost-effective, and environmentally benign processes. Current synthetic strategies for fluorinated compounds often rely on harsh reagents and multi-step procedures.

Future research could focus on:

Direct C-H Vinylation: Investigating novel catalytic systems, potentially based on palladium or other transition metals, for the direct trifluorovinylation of 1,3-dichlorobenzene (B1664543) or the direct chlorination of 1-bromo-3-(trifluoroethenyl)benzene. This would streamline the synthesis by reducing the number of steps.

Flow Chemistry Approaches: Implementing continuous flow reactors for the synthesis of "Benzene, 1-chloro-3-(trifluoroethenyl)-". Flow chemistry can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

Bio-inspired and Enzymatic Synthesis: While challenging for halogenated and fluorinated compounds, exploring biocatalytic or enzymatic routes could lead to highly selective and sustainable synthetic methods.

Utilizing Fluorinated Building Blocks: Research into new, readily available fluorinated starting materials could open up more efficient synthetic pathways. nih.gov

A comparative look at potential synthetic strategies highlights the move towards more sustainable methods:

Synthetic ApproachTraditional MethodsFuture Sustainable Methods
Starting Materials Often require pre-functionalized aromatic rings.Direct functionalization of simpler, abundant precursors.
Catalysis May involve stoichiometric amounts of reagents.High-turnover catalytic systems with low environmental impact.
Solvents Often rely on volatile and hazardous organic solvents.Use of greener solvents, ionic liquids, or solvent-free conditions.
Energy Input Typically requires high temperatures and prolonged reaction times.Microwave-assisted or photochemically-driven reactions for energy efficiency.

Design and Synthesis of Tailored Polymer Architectures with Tunable Properties

The polymerization of "Benzene, 1-chloro-3-(trifluoroethenyl)-" is a largely unexplored area. Future research will likely focus on controlling the polymerization process to create polymers with specific architectures and, consequently, tunable properties. The presence of the trifluorovinyl group suggests that it can undergo free-radical polymerization.

Key research directions include:

Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization could be employed to synthesize well-defined homopolymers and block copolymers with controlled molecular weights and low dispersity.

Copolymerization Studies: Copolymerizing "Benzene, 1-chloro-3-(trifluoroethenyl)-" with other vinyl monomers (e.g., styrene (B11656), acrylates, or other fluorinated monomers) would allow for the fine-tuning of properties such as thermal stability, solubility, and optical characteristics. utoronto.canih.gov

Dendritic and Hyperbranched Polymers: The synthesis of dendritic or hyperbranched polymers based on this monomer could lead to materials with unique rheological properties, high solubility, and a high density of functional groups.

Post-Polymerization Modification: The chlorine atom on the phenyl ring serves as a functional handle for post-polymerization modification, allowing for the introduction of various functional groups to further tailor the polymer's properties for specific applications.

The expected properties of polymers derived from "Benzene, 1-chloro-3-(trifluoroethenyl)-" make them promising candidates for a range of applications:

Polymer ArchitecturePotential PropertiesPotential Applications
Homopolymer High thermal stability, chemical resistance, low surface energy.High-performance coatings, dielectric materials.
Block Copolymers Amphiphilicity, self-assembly into ordered nanostructures. rsc.orgNanopatterning, drug delivery systems, advanced membranes.
Statistical Copolymers Tunable refractive index, gas permeability, mechanical properties.Optical films, gas separation membranes, specialty elastomers.
Graft Copolymers Modified surface properties, improved compatibility in blends.Surface modifiers, compatibilizers for polymer alloys.

Development of Advanced Analytical Techniques for Structural and Mechanistic Elucidation

A thorough understanding of the structure-property relationships of polymers derived from "Benzene, 1-chloro-3-(trifluoroethenyl)-" will require the application and development of advanced analytical techniques.

Future research in this area should involve:

Advanced NMR Spectroscopy: Multi-dimensional NMR techniques will be crucial for elucidating the detailed microstructure and tacticity of the polymers, which significantly influence their physical properties.

High-Resolution Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can provide detailed information on the molecular weight distribution and end-group analysis of the polymers.

In-situ Spectroscopic Monitoring: Utilizing techniques such as in-situ FTIR or Raman spectroscopy to monitor the polymerization kinetics and mechanism in real-time can provide valuable insights for optimizing reaction conditions.

Advanced Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) will be essential for characterizing the morphology of self-assembled block copolymers in both bulk and solution.

Predictive Modeling for Rational Design of Novel Fluorinated Monomers and Polymers

Computational modeling and simulation are becoming indispensable tools in materials science for accelerating the design and discovery of new materials.

Future research perspectives in this domain include:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to predict the reactivity of "Benzene, 1-chloro-3-(trifluoroethenyl)-" in polymerization reactions and to understand the electronic properties of the resulting polymers.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the chain dynamics, morphology, and physical properties (e.g., glass transition temperature, mechanical modulus) of the polymers, guiding the design of materials with desired performance characteristics.

Machine Learning and AI: Machine learning models can be trained on existing data for fluorinated polymers to predict the properties of new polymers derived from "Benzene, 1-chloro-3-(trifluoroethenyl)-" and other novel fluorinated monomers. llnl.govarxiv.org This data-driven approach can significantly accelerate the discovery of new materials for specific applications.

Quantitative Structure-Property Relationship (QSPR) Studies: Developing QSPR models can establish mathematical relationships between the chemical structure of the monomer and the properties of the resulting polymer, enabling the rational design of new materials with tailored functionalities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzene, 1-chloro-3-(trifluoroethenyl)-, and how can purity be validated?

  • Methodology :

  • Step 1 : Use palladium-catalyzed cross-coupling reactions to introduce the trifluoroethenyl group to a chlorobenzene precursor. Ensure inert conditions (e.g., argon atmosphere) to prevent side reactions.
  • Step 2 : Purify via fractional distillation or preparative HPLC, monitoring purity via GC-MS (retention time comparison) and NMR (integration of proton signals).
  • Validation : Compare spectral data (e.g., 19F^{19}\text{F} NMR chemical shifts) with literature values for trifluoroethenyl derivatives .
    • Critical Parameters : Reaction temperature (70–90°C), solvent polarity (e.g., THF or DMF), and catalyst loading (1–2 mol% Pd).

Q. How can the structural and electronic properties of this compound be characterized?

  • Analytical Workflow :

  • FT-IR : Identify C-Cl (600–800 cm1^{-1}) and C=C (1650–1600 cm1^{-1}) stretching vibrations.
  • Mass Spectrometry : Use electron ionization (EI-MS) to confirm molecular ion peaks (e.g., m/z 210 for [M+^+]) and fragmentation patterns .
  • Computational Chemistry : Perform DFT calculations (B3LYP/6-31G**) to model bond angles and electron density distribution .

Advanced Research Questions

Q. How should experimental protocols be designed to assess the compound’s ecotoxicological effects?

  • Protocol Design :

  • Test System : Use Daphnia magna (OECD Guideline 202) or algae (OECD 201) in reconstituted water.
  • Dose-Response : Prepare logarithmic serial dilutions (0.1–100 mg/L) and measure endpoints (e.g., EC50_{50}, NOEC) over 48–72 hours.
  • Data Reporting : Include growth curves, statistical variability (SD/SE), and ANOVA for inter-group comparisons .
    • QA/QC : Adhere to GLP standards, including blind replicates and QAU audits. Store raw data in archival systems per EPA guidelines .

Q. How can contradictions in reactivity data (e.g., conflicting kinetic rates) be resolved?

  • Troubleshooting Framework :

  • Source Identification : Check solvent effects (polar vs. non-polar), trace moisture (via Karl Fischer titration), and catalyst deactivation.
  • Control Experiments : Repeat reactions under anhydrous conditions or with alternative catalysts (e.g., Ni instead of Pd).
  • Meta-Analysis : Compare datasets using Grubbs’ test for outliers or Bayesian statistics to weight high-precision studies .

Q. What strategies improve the selectivity of functionalization reactions at the trifluoroethenyl group?

  • Synthetic Optimization :

  • Directed Metalation : Use directing groups (e.g., -SO2_2R) to guide electrophilic substitution at the meta position.
  • Radical Inhibition : Add TEMPO to suppress undesired radical pathways during halogenation.
  • Spectroscopic Monitoring : Employ in situ IR to track intermediate formation and adjust reaction kinetics dynamically .

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